molecular formula C16H9BrO B11769230 10-Bromonaphtho[1,2-b]benzofuran

10-Bromonaphtho[1,2-b]benzofuran

Cat. No.: B11769230
M. Wt: 297.14 g/mol
InChI Key: FWXHTVJXQWVNCC-UHFFFAOYSA-N
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Description

10-Bromonaphtho[1,2-b]benzofuran is an organic compound with the molecular formula C16H9BrO It is a brominated derivative of naphtho[1,2-b]benzofuran, characterized by a fused ring system that includes both benzofuran and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromonaphtho[1,2-b]benzofuran typically involves the bromination of naphtho[1,2-b]benzofuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 10-Bromonaphtho[1,2-b]benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphtho[1,2-b]benzofuran derivatives, while coupling reactions can produce extended aromatic systems .

Scientific Research Applications

10-Bromonaphtho[1,2-b]benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Bromonaphtho[1,2-b]benzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein conformations. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Its bromine atom provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

10-bromonaphtho[1,2-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-14-7-3-6-12-13-9-8-10-4-1-2-5-11(10)15(13)18-16(12)14/h1-9H

InChI Key

FWXHTVJXQWVNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=CC=C4Br

Origin of Product

United States

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